molecular formula C20H23N5O B4896423 4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine

4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine

Cat. No. B4896423
M. Wt: 349.4 g/mol
InChI Key: GBSUAAWCJCIUIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is also known by its chemical name, PP2A inhibitor II, and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine involves its ability to inhibit the activity of PP2A. This protein is involved in the regulation of many cellular processes, including cell growth and division. By inhibiting PP2A, this molecule can disrupt these processes and potentially lead to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine has also been found to have other biochemical and physiological effects. For example, this molecule has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine in lab experiments is its ability to selectively inhibit PP2A. This allows researchers to study the effects of this protein on cells without interfering with other cellular processes. However, one limitation of this molecule is that it can be difficult to synthesize and may not be readily available for use in experiments.

Future Directions

There are many potential future directions for research involving 4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine. For example, researchers may continue to study the effects of this molecule on cancer cells and explore its potential as a cancer treatment. Additionally, this molecule may be useful in the treatment of other diseases, such as inflammatory disorders. Further research may also focus on developing more efficient methods for synthesizing this molecule and making it more readily available for use in experiments.

Synthesis Methods

The synthesis of 4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this molecule is through a reaction between 3-(5-pyrimidinyl)phenyl)-1H-pyrazole-4-carboxylic acid and 3-bromopropylamine in the presence of a catalyst.

Scientific Research Applications

The PP2A inhibitor II has been found to be a useful tool in scientific research, particularly in the field of cancer research. This molecule has been shown to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell growth and division. By inhibiting PP2A, researchers can study the effects of this protein on cancer cells and potentially develop new treatments for cancer.

properties

IUPAC Name

4-[3-[3-(3-pyrimidin-5-ylphenyl)pyrazol-1-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-3-17(19-14-21-16-22-15-19)13-18(4-1)20-5-8-25(23-20)7-2-6-24-9-11-26-12-10-24/h1,3-5,8,13-16H,2,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSUAAWCJCIUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C=CC(=N2)C3=CC(=CC=C3)C4=CN=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine

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